molecular formula C20 H32 O8 B1140605 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone CAS No. 78837-87-3

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone

Cat. No.: B1140605
CAS No.: 78837-87-3
M. Wt: 400.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone can be synthesized through the reaction of adipic acid with butane-1,4-diol. The reaction typically involves the formation of ester bonds between the carboxyl groups of adipic acid and the hydroxyl groups of butane-1,4-diol, resulting in the cyclic ester structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction conditions may include the use of catalysts, temperature control, and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and butane-1,4-diol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Adipic acid and butane-1,4-diol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: New compounds with substituted ester groups.

Comparison with Similar Compounds

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone can be compared with other cyclic esters, such as:

These compounds share similar cyclic ester structures but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ester bond arrangement and its applications in biodegradable adhesives and pharmaceutical research.

Properties

IUPAC Name

1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O8/c21-17-9-1-2-10-18(22)26-14-7-8-16-28-20(24)12-4-3-11-19(23)27-15-6-5-13-25-17/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICCYHMSMANUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCCCOC(=O)CCCCC(=O)OCCCCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78837-87-3
Record name 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of identifying 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone in biodegradable food packaging?

A1: The research article "UPLC–ESI-Q-TOF-MSE and GC–MS identification and quantification of non-intentionally added substances coming from biodegradable food packaging" [] focuses on identifying and quantifying substances present in food packaging that were not intentionally added during manufacturing. These substances, like 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone, could potentially migrate into food and raise concerns about human health. Identifying these compounds is crucial for assessing the safety and suitability of new biodegradable packaging materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.